
3-Metoxi-1H-pirrol-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-methoxy-1H-pyrrole-2-carboxylate” is likely a pyrrole derivative. Pyrroles are a class of organic compounds that contain a five-membered aromatic ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-methoxy-1H-pyrrole-2-carboxylate” are not available, pyrrole esters can be synthesized using an enzymatic approach for transesterification . This method involves the use of lipase, solvent, molecular sieves, and a substrate molar ratio of esters to alcohol .Molecular Structure Analysis
The molecular structure of “Methyl 3-methoxy-1H-pyrrole-2-carboxylate” is likely similar to other pyrrole derivatives, which are essentially planar . The pyrrole ring and the methoxy-carbonyl O/C/O/C plane have a small dihedral angle .Chemical Reactions Analysis
Pyrrole esters, like “Methyl 3-methoxy-1H-pyrrole-2-carboxylate”, can undergo various chemical reactions. For instance, they can be synthesized through enzymatic transesterification .Aplicaciones Científicas De Investigación
Investigación Farmacéutica
“3-Metoxi-1H-pirrol-2-carboxilato de metilo” y sus derivados se utilizan ampliamente en la investigación farmacéutica debido a su presencia en varios compuestos terapéuticamente activos. Sirven como intermediarios clave en la síntesis de fungicidas, antibióticos, fármacos antiinflamatorios, fármacos reductores del colesterol, agentes antitumorales y más .
Aplicaciones Antifúngicas
Este compuesto se ha utilizado en el desarrollo de agentes antifúngicos. Los estudios han demostrado que los compuestos basados en pirrol exhiben efectos antifúngicos in vitro en varias cepas de especies de Candida .
Intermediarios de Síntesis Orgánica
En el campo de la química orgánica, “this compound” se utiliza como intermedio para sintetizar diversas moléculas orgánicas. Su estabilidad en las condiciones de almacenamiento recomendadas lo convierte en un componente valioso en la síntesis química .
Programas de Síntesis Total
El compuesto también participa en programas de síntesis total destinados a preparar estructuras nativas y análogos para productos naturales y posibles agentes terapéuticos .
Estudios de Síntesis Enzimática
Los investigadores han explorado la síntesis enzimática de nuevos ésteres de pirrol utilizando “this compound”. Estos estudios a menudo se centran en optimizar las condiciones para aumentar el rendimiento y la estabilidad térmica de los compuestos sintetizados .
Mecanismo De Acción
Target of Action
Methyl 3-methoxy-1H-pyrrole-2-carboxylate, also known as 3-methoxy-1H-Pyrrole-2-carboxylic acid methyl ester, is a chemical compound with the molecular formula C7H9NO3 It’s known that pyrrole derivatives have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives, which are structurally similar to pyrrole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with biological targets.
Biochemical Pathways
Indole derivatives, which are structurally similar to pyrrole derivatives, have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could impact its bioavailability.
Result of Action
Given the diverse biological activities of structurally similar indole derivatives , it’s likely that this compound could have a wide range of effects at the molecular and cellular levels.
Action Environment
It’s known that the compound should be stored under recommended conditions to maintain its stability .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-methoxy-1H-pyrrole-2-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized. Methyl 3-methoxy-1H-pyrrole-2-carboxylate is also relatively inexpensive. However, Methyl 3-methoxy-1H-pyrrole-2-carboxylate has some limitations for use in lab experiments. It is not water-soluble, which can limit its use in aqueous solutions. Methyl 3-methoxy-1H-pyrrole-2-carboxylate is also not very reactive, which can limit its use in reactions that require highly reactive compounds.
Direcciones Futuras
There are several future directions for research on Methyl 3-methoxy-1H-pyrrole-2-carboxylate. One area of research is the development of new synthetic methods for Methyl 3-methoxy-1H-pyrrole-2-carboxylate and its derivatives. Another area of research is the study of the biological activity of Methyl 3-methoxy-1H-pyrrole-2-carboxylate and its derivatives. Methyl 3-methoxy-1H-pyrrole-2-carboxylate has potential applications in the fields of medicine, pharmacology, and biochemistry, and further research is needed to fully understand its potential.
Métodos De Síntesis
Methyl 3-methoxy-1H-pyrrole-2-carboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction between 2-methoxy-1-methylpyrrole and ethyl oxalate in the presence of a strong base such as sodium hydride. The reaction yields Methyl 3-methoxy-1H-pyrrole-2-carboxylate as the major product. Other methods involve the use of different starting materials and reagents.
Propiedades
IUPAC Name |
methyl 3-methoxy-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-10-5-3-4-8-6(5)7(9)11-2/h3-4,8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUQZBMEIYROJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(NC=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

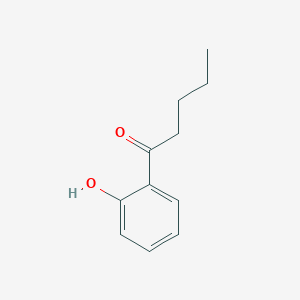
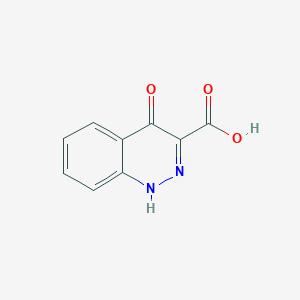

![Spiro[isochroman-1,4'-piperidin]-3-one hydrochloride](/img/structure/B180280.png)

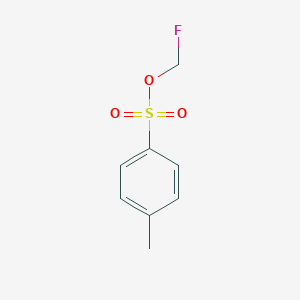
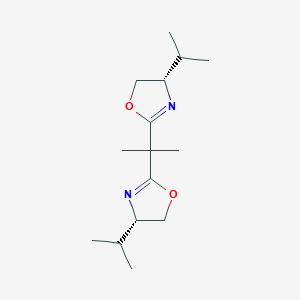
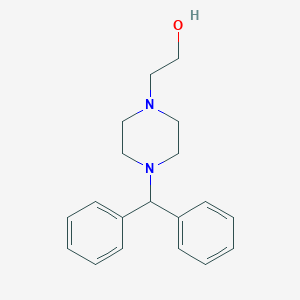
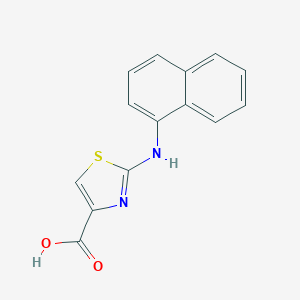

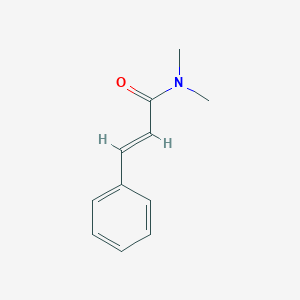

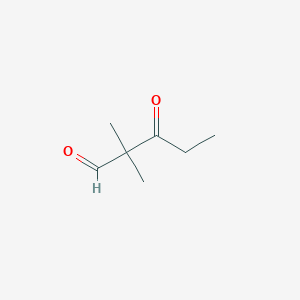
![[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol](/img/structure/B180300.png)